
2,4-Dichloro-3-formylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-formylphenylboronic acid: (CAS Number: 480438-53-7, MDL Number: MFCD23380417) is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two chlorine atoms, a formyl group, and a boronic acid group attached to a benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-formylphenylboronic acid typically involves the borylation of 2,4-dichloro-3-formylbenzene. This can be achieved through various methods, including:
Direct Borylation: Using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Lithiation-Borylation: Lithiation of 2,4-dichloro-3-formylbenzene followed by reaction with a boron electrophile like trimethyl borate.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,4-Dichloro-3-carboxyphenylboronic acid.
Reduction: 2,4-Dichloro-3-hydroxymethylphenylboronic acid.
Substitution: Corresponding substituted phenylboronic acids.
Applications De Recherche Scientifique
2,4-Dichloro-3-formylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Employed in the development of boron-containing drugs and as a building block for biologically active molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Formylphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the chlorine and formyl groups, making it less reactive in certain substitution reactions.
- 4-Chlorophenylboronic acid: Contains only one chlorine atom and no formyl group, resulting in different reactivity and applications.
- 3-Formylphenylboronic acid: Similar to 2,4-Dichloro-3-formylphenylboronic acid but lacks the additional chlorine atom, affecting its electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which enhances its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H5BCl2O3 |
|---|---|
Poids moléculaire |
218.83 g/mol |
Nom IUPAC |
(2,4-dichloro-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H |
Clé InChI |
DQFBKQDSBHKEAL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)Cl)C=O)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


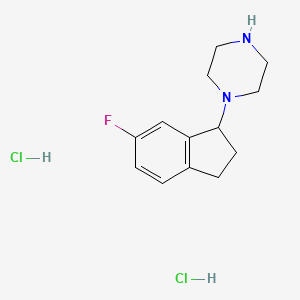
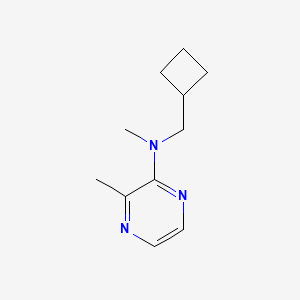
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)
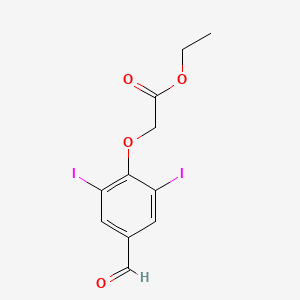

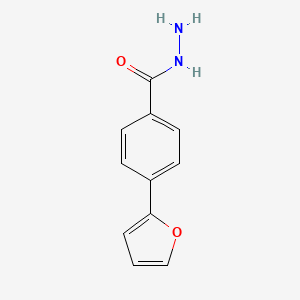
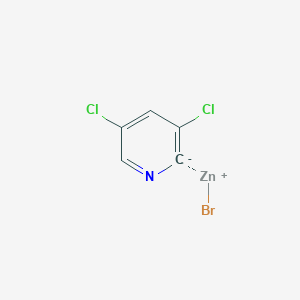
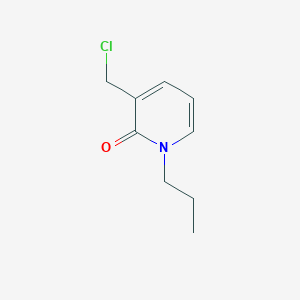
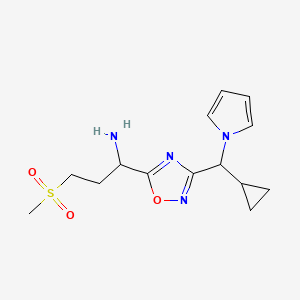
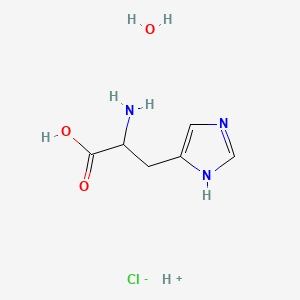
![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)
![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
